1-(3-fluorobenzyl)-3-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(3-fluorobenzyl)-3-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained interest in scientific research due to its potential biological activities. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which have been found to exhibit various biological and pharmacological activities.
Scientific Research Applications
Fluorinated Pyrimidines in Cancer Treatment
Developments in fluorine chemistry have significantly contributed to the use of fluorinated pyrimidines (FPs) in treating cancer. The most notable FP, 5-Fluorouracil (5-FU), is used annually to treat over 2 million cancer patients. Recent studies have explored 5-FU's synthesis, including methods incorporating radioactive and stable isotopes for studying its metabolism and distribution. Furthermore, FPs' role in perturbing nucleic acid structure and dynamics has been highlighted through both computational and experimental studies. Beyond 5-FU's known mechanism of inhibiting thymidylate synthase (TS), research has identified new roles for RNA modifying enzymes inhibited by 5-FU, offering insights into FP's anti-tumor activity and potential for more precise cancer treatment in personalized medicine (Gmeiner, 2020).
Anti-inflammatory and Anticancer Properties of Pyrimidines
Pyrimidines, with their distinctive aromatic heterocyclic structure, are recognized for a wide array of pharmacological effects, including anti-inflammatory properties. They inhibit the expression and activities of crucial inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. A comprehensive review of recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives has shown that many exhibit potent anti-inflammatory actions. These findings lay the groundwork for developing new pyrimidines as anti-inflammatory agents, highlighting the molecule's potential in drug discovery (Rashid et al., 2021).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives also play a critical role as exquisite sensing materials, besides their medicinal applications. Their ability to form coordination and hydrogen bonds renders them suitable as sensing probes. A review covering recent literature from 2005 to 2020 has discussed various pyrimidine-based optical sensors, underscoring their versatility and utility in the development of novel sensing technologies. This comprehensive insight into the pyrimidine's role in optical sensing further affirms its significance in both biological and medicinal applications (Jindal & Kaur, 2021).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3/c20-14-5-1-4-13(10-14)11-22-17-16(7-2-8-21-17)18(24)23(19(22)25)12-15-6-3-9-26-15/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBNRCPYHIJXCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-3-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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